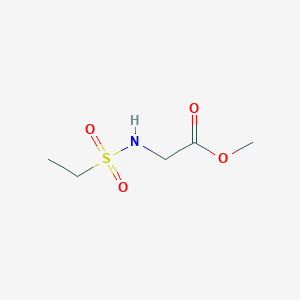

![molecular formula C22H18N4O6S B2778802 2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 893939-80-5](/img/structure/B2778802.png)

2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule. It contains an isoindoline group, which is a type of heterocyclic compound . The molecule also contains a methoxyphenyl group, a thienopyrazole group, and an acetamide group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide derivatives have been synthesized by reacting phthalic anhydride with aminoacetoacetate to afford a phthalimide derivative, which is then reacted with hydrazine hydrate .Aplicaciones Científicas De Investigación

Synthesis and Evaluation for Anti-Inflammatory Applications

A study by Nikalje (2014) explored the microwave-assisted synthesis of derivatives similar to the compound , evaluating their anti-inflammatory activity through both in-vitro and in-vivo models. The results showed that compounds with aliphatic groups on the thiazolidinone ring exhibited better anti-inflammatory activity compared to those with bulkier groups. Importantly, selected compounds demonstrated a good gastrointestinal safety profile, indicating potential for further development as anti-inflammatory agents (Nikalje, 2014).

Anticancer and Antiviral Properties

Yushyn, Holota, and Lesyk (2022) reported on the design of drug-like small molecules incorporating the core structure of interest for their anticancer properties. Their work proposed a cost-effective synthesis route for a novel non-condensed pyrazoline-bearing hybrid molecule, demonstrating in vitro anticancer activity (Yushyn et al., 2022).

Antioxidant Activity and Self-Assembly in Coordination Complexes

Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives, investigating their antioxidant activity and the effect of hydrogen bonding on self-assembly processes. Their research highlighted significant antioxidant properties and provided insights into the structural basis of these effects through coordination with Co(II) and Cu(II) ions (Chkirate et al., 2019).

Antimicrobial Activity

Saravanan et al. (2010) explored the synthesis of novel thiazoles incorporating a pyrazole moiety, demonstrating significant anti-bacterial and anti-fungal activities. This study adds to the body of evidence supporting the potential of these compounds in antimicrobial research (Saravanan et al., 2010).

Propiedades

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O6S/c1-32-14-8-6-13(7-9-14)26-20(17-11-33(30,31)12-18(17)24-26)23-19(27)10-25-21(28)15-4-2-3-5-16(15)22(25)29/h2-9H,10-12H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLRRZUEXQYJDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}acetamide](/img/structure/B2778720.png)

![1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2778721.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2778722.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methyl-4-nitrophenyl)-2-oxoacetamide](/img/structure/B2778725.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B2778726.png)

![1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![N-[3-(Furan-3-YL)-3-hydroxypropyl]thiophene-2-sulfonamide](/img/structure/B2778729.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-chlorobenzamide](/img/structure/B2778730.png)

![N-[[4-(Difluoromethyl)pyrimidin-2-yl]methyl]but-2-ynamide](/img/structure/B2778734.png)

![2-(2-iodobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2778735.png)

![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2778741.png)